molecular formula C16H11ClN4O10S2 B1450701 Gallion CAS No. 3769-62-8

Gallion

Cat. No. B1450701
CAS RN: 3769-62-8
M. Wt: 518.9 g/mol
InChI Key: YWVCYGLMOFNBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallion is a synthetic compound that has been developed and studied for its potential application in a variety of fields. It is a small molecule and is highly water-soluble, making it an attractive choice for use in laboratory experiments. Gallion is a member of the family of compounds known as quinones and has been studied for its potential use in drug delivery, as well as its potential use in medical imaging.

Scientific Research Applications

Gallion in Plant Research and Botany

Gallion research provides significant insights into abnormal tissue initiation and growth in plants. The study of galls, such as the gall of Nepeta hederacea, helps in understanding the nature of cell growth and its control, which is vital in biological research. This study emphasizes the comparison of normal leaf cells with gall cells and the nature of the stimulus for gall formation, contributing to our knowledge in the fields of anatomy, cytology, and physiology (Taylor, 1949).

Gallion in Medical and Pharmacological Research

Gallic acid and its derivatives are extensively studied for their medicinal properties. They are widely distributed in plants and fruits, implicating their role as anticarcinogenic, antimicrobial, antimutagenic, antiangiogenic, and anti-inflammatory agents. They also play a crucial part in treating critical diseases like depression, cancer, microbial infections, and lipid-related diseases. This research is of immense importance in understanding the therapeutic potential of gallic acid-based compounds (Choubey et al., 2015).

Gallion in Environmental and Biological Studies

Gallium (Ga), an intermetallic element, is increasingly used in semiconductors such as gallium arsenide. Its effects on serum enzyme activities and the ultrastructure of the liver in common carp (Cyprinus carpio) have been a subject of study. This research is crucial in understanding the impact of gallium on aquatic life, emphasizing the need for assessing compound effects and potential hazards in aquatic animals (Yang & Chen, 2003).

Gallion in Chemical and Biochemical Research

The role of gallium as a therapeutic agent is significantly noted, especially in its competition with iron in biological systems. Gallium’s ability to mimic the appearance of the native ferric ion (Fe(3+)), yet being unable to participate in redox reactions, makes it a potential agent in fighting cancer, infectious, and inflammatory diseases. This research sheds light on the fundamental principles governing the competition between gallium and iron ions in proteins, highlighting the importance of gallium in medical applications (Nikolova et al., 2016).

Ethnobotany and Phytochemistry

The integration of ethnobotany and phytochemistry is an area where gallion plays a part. Studies show a correlation between plant uses and evolutionary status, suggesting a chemical mechanism for bioactivity in plants regulated by gallate/caffeate pair. This research is a step towards constructing a coherent chemo-biological language, vital for understanding nature's functioning (Gottlieb et al., 2002).

properties

IUPAC Name

5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O10S2/c17-9-3-7(21(24)25)4-11(15(9)22)19-20-14-12(33(29,30)31)2-6-1-8(32(26,27)28)5-10(18)13(6)16(14)23/h1-5,22-23H,18H2,(H,26,27,28)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVCYGLMOFNBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116156
Record name 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallion

CAS RN

3769-62-8
Record name 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3769-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallion
Reactant of Route 2
Reactant of Route 2
Gallion
Reactant of Route 3
Gallion
Reactant of Route 4
Reactant of Route 4
Gallion
Reactant of Route 5
Reactant of Route 5
Gallion
Reactant of Route 6
Reactant of Route 6
Gallion

Citations

For This Compound
19,400
Citations
PD DePriest, HH Gallion, EJ Pavlik, RJ Kryscio… - Gynecologic …, 1997 - Elsevier
From December 1987 to December 1993, 6470 women underwent screening with transvaginal sonography (TVS) as part of the University of Kentucky Ovarian Cancer Screening Project…
Number of citations: 147 www.sciencedirect.com
T Saphner, HH Gallion, JR van Nagell, R Kryscio… - Cancer, 1989 - Wiley Online Library
The authors reviewed the records of 2261 patients with histologically proven cervical cancer. Among the 1042 patients with carcinoma in situ, four neurologic complications occurred (0.4…
RT Adeigbe, S Baldwin, K Gallion… - Health Education & …, 2015 - journals.sagepub.com
Obesity rates among US adults and children have increased over the past two decades and, although signs of stabilization and decline among certain age groups and geographies are …
Number of citations: 56 journals.sagepub.com
…, PD DePriest, MB Reedy, HH Gallion… - Gynecologic …, 2000 - Elsevier
Objective. The purpose of this study was to determine the efficacy of annual transvaginal sonography (TVS) as a screening method for ovarian cancer. Methods. Annual TVS screening …
Number of citations: 421 www.sciencedirect.com
…, LE DeForge, L Diehl, R Ferrando, SL Gallion… - Nature chemical …, 2011 - nature.com
Bruton's tyrosine kinase (Btk) is a therapeutic target for rheumatoid arthritis, but the cellular and molecular mechanisms by which Btk mediates inflammation are poorly understood. Here …
Number of citations: 367 www.nature.com
P Gallion, G Debarge - IEEE Journal of Quantum Electronics, 1984 - ieeexplore.ieee.org
The influence of quantum phase fluctuations which affect single frequency semiconductor lasers in various coherent detection systems is discussed in terms of photocurrent …
Number of citations: 276 ieeexplore.ieee.org
EJ Pavlik, PD DePriest, HH Gallion, FR Ueland… - Gynecologic …, 2000 - Elsevier
Objective. The goal of this study was to determine the relationship of ovarian volume to age, height, and weight in women undergoing transvaginal sonography. Methods. Thirteen …
Number of citations: 317 www.sciencedirect.com
…, GL Land, PD DePriest, HH Gallion… - Obstetrical & …, 1998 - journals.lww.com
Transvaginal sonography screening (TVS) is a promising technique in the ongoing effort to develop reliable early detection of malignant ovarian tumors. However, only about 1 in 10 …
Number of citations: 242 journals.lww.com
…, A Fried, JE Hunter, SJ Andrews, HH Gallion… - Gynecologic …, 1993 - Elsevier
A morphology index based on morphologic characteristics of ovarian tumors was developed. Specific categories included tumor volume, wall structure, and septal structure. A point …
Number of citations: 275 www.sciencedirect.com
DM Baney, P Gallion, RS Tucker - Optical fiber technology, 2000 - Elsevier
The theoretical basis for the noise figure of optical amplifiers is reviewed, and a consistent approach to determining the noise figure of cascaded components is developed. It is shown …
Number of citations: 296 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.